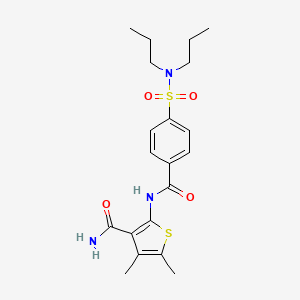

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide, also known as DPC or DPC 333, is a chemical compound that has been used in scientific research for its potential therapeutic applications. DPC is a member of the sulfonamide class of drugs and has been shown to have anti-inflammatory and anti-tumor properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Polymer Science

Research has been conducted on the synthesis and characterization of various polyamides and poly(amide-imide)s, which are of significant interest in the field of polymer science. These studies involve the preparation of these polymers through poly-condensation processes and analyzing their properties such as solubility, thermal stability, and amorphous nature. For instance, Saxena et al. (2003) explored the synthesis of polyamides and poly(amide-imides) derived from different aromatic compounds, highlighting their high thermal stability and amorphous nature (Saxena et al., 2003). Similarly, studies on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) have been conducted, emphasizing their thermal stability and solubility in polar solvents (Hsiao et al., 2000).

Application in Carbonic Anhydrase Inhibition

This chemical compound has been explored in the context of inhibiting carbonic anhydrases, which are important enzymes in physiological processes. Supuran et al. (2013) investigated the inhibitory effects of related aromatic sulfonamide derivatives on different carbonic anhydrase isoenzymes, demonstrating their potential in medical applications (Supuran et al., 2013).

Biomedical Implications

There are studies focused on the antimicrobial properties of related thiophene-3-carboxamide derivatives. Vasu et al. (2003) researched biologically active thiophene-3-carboxamide derivatives, noting their antibacterial and antifungal activities (Vasu et al., 2003). Additionally, Aktan et al. (2017) explored the characterization of carboxamides and their metal complexes, assessing their antibacterial activities against E. coli, which indicates potential pharmaceutical applications (Aktan et al., 2017).

Material Science Applications

In material science, there is interest in the synthesis and characterization of various polyamide-imides and polyimides, which are used for their unique properties in different industrial applications. For example, Liaw et al. (2001) synthesized new polyamide-imides containing pendent adamantyl groups, noting their solubility in various solvents and high thermal stability (Liaw & Liaw, 2001).

Wirkmechanismus

Target of Action

It’s structurally similar toProbenecid , a known inhibitor of cytosolic phospholipase A2α (cPLA2α) . cPLA2α plays a crucial role in the arachidonic acid cascade, a biochemical pathway leading to the formation of prostaglandins and leukotrienes .

Mode of Action

The mode of action of this compound is likely similar to that of Probenecid. Probenecid inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels

Biochemical Pathways

The compound, like Probenecid, may affect the arachidonic acid cascade . This pathway leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes, which exert a variety of physiological effects . Overstimulation of this pathway by inflammatory cytokines can result in high concentrations of these compounds, known as eicosanoids, which are involved in the pathogenesis of inflammatory diseases .

Pharmacokinetics

Probenecid is known to be well absorbed orally and is primarily excreted in the urine .

Result of Action

If it acts similarly to probenecid, it may lead to an increase in the urinary excretion of uric acid and a decrease in serum urate levels . This could potentially alleviate symptoms associated with conditions like gout and hyperuricemia .

Eigenschaften

IUPAC Name |

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S2/c1-5-11-23(12-6-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-17(18(21)24)13(3)14(4)28-20/h7-10H,5-6,11-12H2,1-4H3,(H2,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDQEQKOMUKAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)

![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2934756.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2934762.png)

![N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934763.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)

![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2934771.png)